N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide
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Overview
Description
N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide is a chemical compound that belongs to the class of oxirane dicarboxamides This compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and two butyl groups attached to the nitrogen atoms of the dicarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide can be synthesized through the Radziszewski oxidation of 3-aryl-2-cyanoacrylamides using hydrogen peroxide (H~2~O~2~) and sodium hydroxide (NaOH) or sodium carbonate (Na~2~CO~3~) as the oxidizing agents . This reaction proceeds under mild conditions and yields the desired oxirane-2,3-dicarboxamides in good yields. The reaction involves the formation of peroxycarbiminic acids, which undergo intramolecular oxidation to form the oxirane ring.
Industrial Production Methods
Industrial production methods for N2,N~3~-Dibutyloxirane-2,3-dicarboxamide typically involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of beta-amino alcohols or other derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Primary amines are often used as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Oxirane derivatives.
Reduction: Amines or alcohols.
Substitution: Beta-amino alcohols or other substituted derivatives.
Scientific Research Applications
N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antifungal or antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N2,N~3~-Dibutyloxirane-2,3-dicarboxamide involves its interaction with molecular targets through its oxirane ring and dicarboxamide moiety. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide
- 2,6-Bis(pyrazine-2-carboxamido)pyridine
- 2,6-Bis(pyridine-2-carboxamido)pyridine
Uniqueness
N~2~,N~3~-Dibutyloxirane-2,3-dicarboxamide is unique due to its specific structural features, including the presence of an oxirane ring and two butyl groups attached to the nitrogen atoms. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
63129-88-4 |
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Molecular Formula |
C12H22N2O3 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2-N,3-N-dibutyloxirane-2,3-dicarboxamide |
InChI |
InChI=1S/C12H22N2O3/c1-3-5-7-13-11(15)9-10(17-9)12(16)14-8-6-4-2/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
BPQPFDOLUXTGKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1C(O1)C(=O)NCCCC |
Origin of Product |
United States |
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